4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid
Description
4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid is an organic compound that features both a nitro group and a sulfonamide group attached to a benzoic acid core
Properties
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-23(21,22)15-11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(8-10)16(19)20/h2-8,15H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUQIWROFKDJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692084 | |
| Record name | 3'-[(Methanesulfonyl)amino]-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-56-9 | |
| Record name | 3'-[(Methanesulfonyl)amino]-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the sulfonation of the resulting nitrobenzoic acid to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Ammonia, amines, or other nucleophilic species.
Major Products
Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the sulfonamide group, making it less versatile in certain reactions.
3-Methylsulfonylaminobenzoic acid: Lacks the nitro group, affecting its redox properties.
2-Nitrobenzenesulfonamide: Similar functional groups but different structural arrangement.
Uniqueness
4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonamide group on the benzoic acid core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
